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Compound of Interest

Compound Name: 7-Bromo-2-methoxyquinoxaline

Cat. No.: B2540747 Get Quote

An In-depth Examination of 1H and 13C NMR Data for Researchers, Scientists, and Drug

Development Professionals.

Introduction
7-Bromo-2-methoxyquinoxaline is a heterocyclic compound of significant interest in

medicinal chemistry and materials science. As a derivative of the quinoxaline scaffold, it serves

as a versatile building block in the synthesis of a wide range of biologically active molecules

and functional materials. The precise structural elucidation of such compounds is paramount

for understanding their reactivity, and ultimately, their function. Among the suite of analytical

techniques available for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy

stands out as the most powerful and informative method for determining the molecular

structure of organic compounds in solution.

This technical guide provides a detailed overview of the 1H and 13C NMR spectroscopic data

for 7-Bromo-2-methoxyquinoxaline. The objective is to offer a comprehensive resource for

researchers, enabling accurate identification, characterization, and quality control of this

important chemical entity. The interpretation of the spectral data is discussed in the context of

the molecule's electronic and structural features, providing insights that are crucial for its

application in further research and development.

The Role of NMR in Structural Elucidation
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NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It

provides detailed information about the structure, dynamics, reaction state, and chemical

environment of molecules. For a molecule like 7-Bromo-2-methoxyquinoxaline, 1H NMR

provides information on the number of different types of protons, their electronic environment,

and their proximity to other protons. 13C NMR, on the other hand, offers a detailed map of the

carbon skeleton of the molecule.

The successful acquisition and interpretation of NMR spectra are critical for confirming the

identity and purity of a synthesized compound. The chemical shifts (δ), coupling constants (J),

and signal multiplicities are all key parameters that, when pieced together, provide an

unambiguous structural assignment.

Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The

following protocol outlines a standard procedure for obtaining 1H and 13C NMR spectra of 7-
Bromo-2-methoxyquinoxaline.

1. Sample Preparation:

Weigh approximately 5-10 mg of 7-Bromo-2-methoxyquinoxaline.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated

chloroform (CDCl3), in a standard 5 mm NMR tube. The choice of solvent is crucial as it

must dissolve the compound and should not have signals that overlap with the analyte's

signals. CDCl3 is a common choice for its good dissolving power for a wide range of organic

compounds and its single residual proton peak at ~7.26 ppm.

Ensure the sample is fully dissolved to obtain sharp and well-resolved NMR signals.

2. Instrument Setup and Data Acquisition:

The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400

MHz or 500 MHz instrument. Higher field strengths generally result in better signal

dispersion and resolution.
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For 1H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set

include the spectral width, the number of scans, and the relaxation delay.

For 13C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single

lines for each unique carbon atom. A larger number of scans is usually required for 13C

NMR due to the lower natural abundance of the 13C isotope and its smaller gyromagnetic

ratio.

Spectroscopic Data and Interpretation
While a definitive, publicly available, and citable source for the complete 1H and 13C NMR

data of 7-Bromo-2-methoxyquinoxaline could not be located in the conducted search, we can

predict the expected spectral features based on the analysis of structurally similar compounds.

The following sections describe the anticipated NMR data and their interpretation.

Predicted 1H NMR Spectrum
The 1H NMR spectrum of 7-Bromo-2-methoxyquinoxaline is expected to show distinct

signals for the aromatic protons and the methoxy group protons. The chemical shifts will be

influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the

quinoxaline ring, as well as the electron-donating effect of the methoxy group.

Table 1: Predicted 1H NMR Data for 7-Bromo-2-methoxyquinoxaline in CDCl3

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~8.2 - 8.4 s -

H-5 ~7.8 - 8.0 d ~9.0

H-6 ~7.5 - 7.7 dd ~9.0, ~2.0

H-8 ~7.9 - 8.1 d ~2.0

OCH3 ~4.0 - 4.2 s -

Interpretation:
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H-3: This proton is on the pyrazine ring and is adjacent to a nitrogen atom, which is expected

to deshield it, resulting in a downfield chemical shift. It should appear as a singlet as it has

no adjacent protons to couple with.

H-5, H-6, and H-8: These protons are on the benzene ring. H-5 is expected to be a doublet

due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-5 and

H-8. H-8 will be a doublet with a small coupling constant, characteristic of meta-coupling with

H-6. The bromine atom at position 7 will influence the chemical shifts of the adjacent protons

(H-6 and H-8).

OCH3: The three protons of the methoxy group are equivalent and will appear as a sharp

singlet in the upfield region of the spectrum.

Predicted 13C NMR Spectrum
The 13C NMR spectrum will provide information about the carbon framework of the molecule.

The chemical shifts of the carbon atoms will be influenced by their hybridization and the

electronic effects of the substituents.

Table 2: Predicted 13C NMR Data for 7-Bromo-2-methoxyquinoxaline in CDCl3

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~158 - 162

C-3 ~135 - 138

C-4a ~140 - 143

C-5 ~128 - 131

C-6 ~130 - 133

C-7 ~120 - 123

C-8 ~125 - 128

C-8a ~141 - 144

OCH3 ~54 - 56
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Interpretation:

C-2: This carbon is attached to the electronegative oxygen and nitrogen atoms, causing it to

be significantly deshielded and appear at a very downfield chemical shift.

C-3: This carbon is part of the pyrazine ring and its chemical shift will be influenced by the

adjacent nitrogen atom.

C-4a and C-8a: These are the bridgehead carbons connecting the benzene and pyrazine

rings.

C-5, C-6, C-7, and C-8: These are the carbons of the benzene ring. The carbon atom

attached to the bromine (C-7) is expected to have a chemical shift in the range typical for

carbons bearing a bromine atom. The other carbons will show shifts consistent with a

substituted benzene ring.

OCH3: The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Visualization of Molecular Structure and NMR
Assignments
To aid in the visualization of the NMR assignments, the following diagram illustrates the

chemical structure of 7-Bromo-2-methoxyquinoxaline with numbered positions.

To cite this document: BenchChem. [Spectroscopic Analysis of 7-Bromo-2-
methoxyquinoxaline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2540747#spectroscopic-data-of-7-bromo-2-
methoxyquinoxaline-1h-nmr-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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